

# physical and chemical properties of 9-Hydroxyfluorene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Florenal

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An In-depth Technical Guide to the Physical and Chemical Properties of 9-Hydroxyfluorene

## Introduction

9-Hydroxyfluorene, also known as 9-fluorenol, is an alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon.<sup>[1]</sup> It is a significant compound in the fields of medicinal chemistry and materials science.<sup>[1]</sup> Structurally, it is characterized by a hydroxyl group located at the 9-position of the fluorene ring system, which confers specific chemical reactivity and biological activity.<sup>[1]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of 9-hydroxyfluorene, detailed experimental protocols for its key reactions, and visualizations of relevant chemical processes.

## Physical Properties

9-Hydroxyfluorene is a white to off-white or grayish crystalline powder at room temperature.<sup>[1]</sup> <sup>[2]</sup> Its key physical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sup>[1][2]</sup>
Molecular Weight	182.22 g/mol <sup>[1][3]</sup>
Melting Point	153-154 °C <sup>[2][4]</sup>
Boiling Point	367.5 ± 11.0 °C at 760 mmHg <sup>[1]</sup>
Appearance	White to grayish crystalline powder <sup>[1][2]</sup>
pKa	13.34 ± 0.20 (Predicted) <sup>[1][2]</sup>

## Solubility

While extensive quantitative solubility data is not readily available, the solubility of 9-hydroxyfluorene can be qualitatively described based on its chemical structure, which features a large non-polar aromatic system and a polar hydroxyl group. The principle of "like dissolves like" suggests that it will have better solubility in moderately polar to polar organic solvents capable of hydrogen bonding.

Solvent	Solubility
Water	Insoluble <sup>[1][2]</sup>
Methanol	Slightly soluble <sup>[1][2]</sup>
Chloroform	Slightly soluble <sup>[1][2]</sup>
Ethanol	Soluble
Ether	Soluble
Acetone	Soluble

## Chemical Properties and Reactivity

The chemical behavior of 9-hydroxyfluorene is primarily governed by the hydroxyl group at the benzylic 9-position and the aromatic fluorene backbone.<sup>[1]</sup>

## Oxidation to 9-Fluorenone

9-Hydroxyfluorene can be readily oxidized to its corresponding ketone, 9-fluorenone.[1] This is a common and important transformation in organic synthesis. A variety of oxidizing agents can be used for this purpose.[1]

## Esterification

The hydroxyl group of 9-hydroxyfluorene can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides.[1] This reaction is typically catalyzed by an acid.[1]

## Spectral Data

### Infrared (IR) Spectroscopy

The IR spectrum of 9-hydroxyfluorene is characterized by a prominent and broad absorption band in the 3200-3600  $\text{cm}^{-1}$  region, which is indicative of the O-H stretching vibration of the hydroxyl group.[1] Other significant absorptions include C-H stretching from the aromatic rings (around 3000-3100  $\text{cm}^{-1}$ ) and C=C stretching vibrations within the aromatic system (around 1450-1600  $\text{cm}^{-1}$ ).[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum typically displays a singlet for the hydroxyl proton (the chemical shift is concentration-dependent and the peak can be broad), a singlet for the proton at the 9-position, and a series of multiplets in the aromatic region for the eight protons on the fluorene backbone.[1] In DMSO, the aromatic protons appear at 7.2 - 8.0 ppm, the -CH proton at 5.5 ppm, and the -OH proton at 4.7 ppm.[5]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum shows distinct signals for the carbon atoms of the fluorene skeleton and a characteristic signal for the carbon atom bearing the hydroxyl group (C9). In  $\text{CDCl}_3$ , the chemical shifts are approximately 75.20, 119.95, 125.12, 127.79, 129.03, 140.01, and 145.70 ppm.[6]

## Experimental Protocols

# Synthesis of 9-Hydroxyfluorene by Reduction of 9-Fluorenone

This protocol describes the reduction of 9-fluorenone to 9-hydroxyfluorene using sodium borohydride.[\[7\]](#)

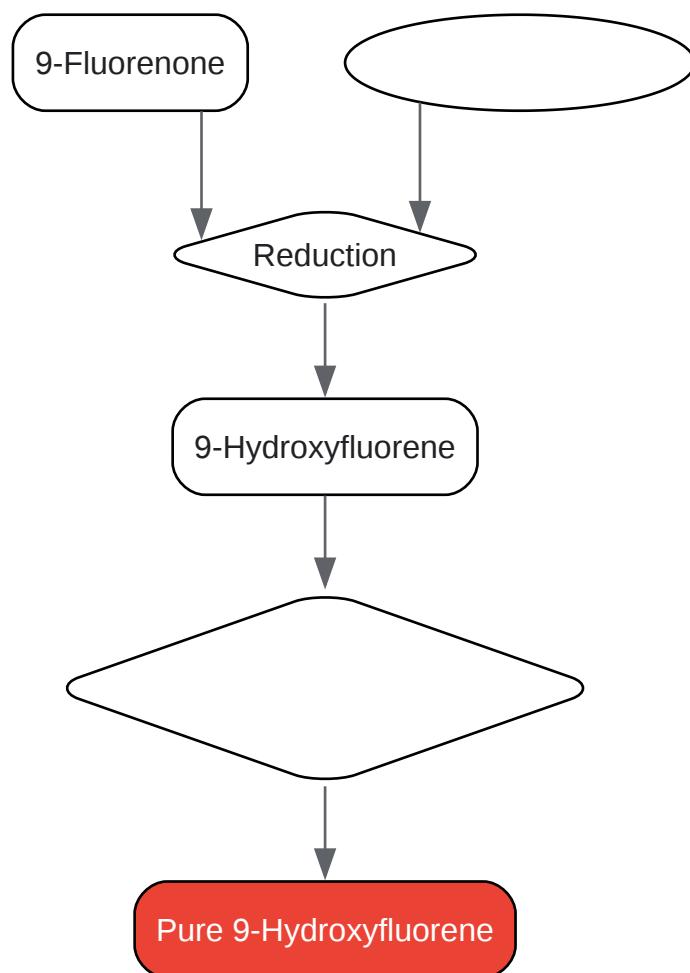
## Materials:

- 9-Fluorenone
- Ethanol
- Sodium borohydride
- Sodium methoxide
- Methanol
- Deionized water
- 0.1 M Hydrochloric acid

## Procedure:

- Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.[\[7\]](#)
- Prepare a reducing reagent by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.[\[7\]](#)
- Add the reducing reagent dropwise to the 9-fluorenone solution.[\[7\]](#)
- Allow the solution to stand for 10-20 minutes, during which the yellow color of 9-fluorenone will fade as the white 9-hydroxyfluorene forms.[\[7\]](#)
- Precipitate the product by adding 50 mL of deionized water.[\[7\]](#)
- Neutralize the solution with 0.1 M HCl.[\[7\]](#)

- Collect the white precipitate by vacuum filtration and wash it with cold water.[7]



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Caption: Synthesis of 9-Hydroxyfluorene.

## Oxidation of 9-Hydroxyfluorene to 9-Fluorenone (Swern Oxidation)

This protocol provides a general procedure for the Swern oxidation, which can be adapted for 9-hydroxyfluorene.[1]

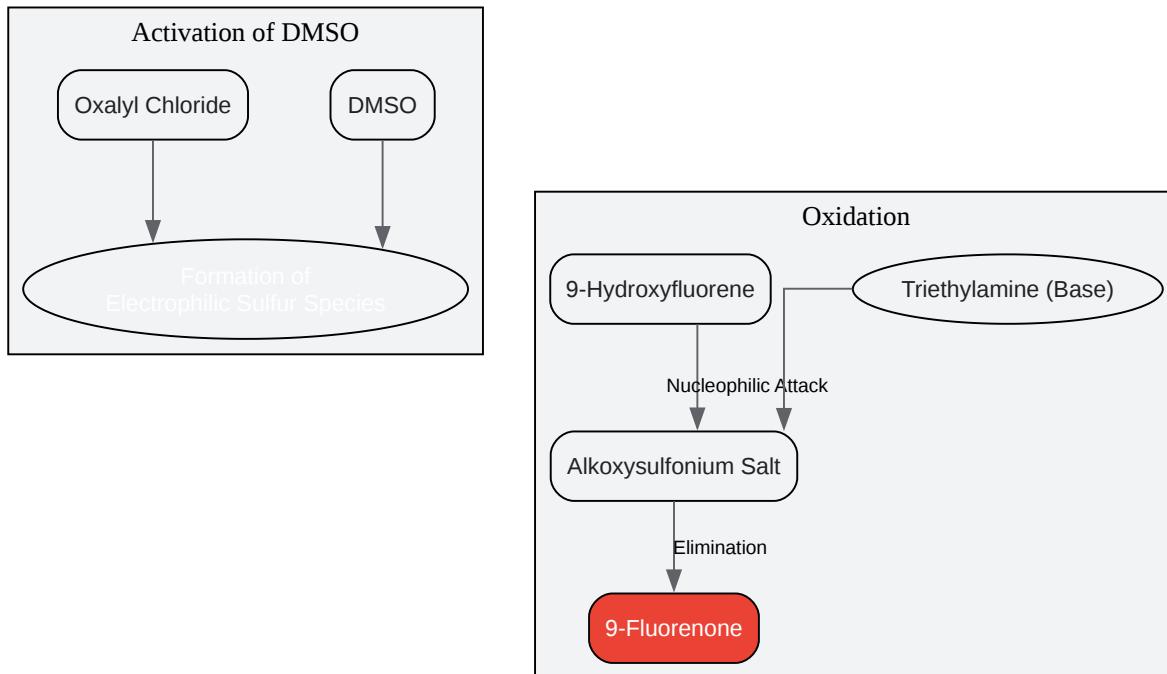
Materials:

- 9-Hydroxyfluorene

- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et<sub>3</sub>N)
- Anhydrous Dichloromethane (DCM)
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- Under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane in a flask and cool the solution to -78 °C using a dry ice/acetone bath.[1]
- Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the cooled oxalyl chloride solution and stir for 5-10 minutes.[1]
- Add a solution of 9-hydroxyfluorene in anhydrous dichloromethane dropwise to the reaction mixture and stir for 15-20 minutes.[1]
- Add triethylamine to the flask to facilitate the elimination reaction.[1]
- Allow the reaction mixture to warm to room temperature.[1]
- Follow standard work-up procedures to isolate the 9-fluorenone product.

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Caption: Swern Oxidation of 9-Hydroxyfluorene.

## Esterification of 9-Hydroxyfluorene (Fischer-Speier Esterification)

This protocol outlines the Fischer-Speier esterification of 9-hydroxyfluorene with a generic carboxylic acid.[\[1\]](#)

Materials:

- 9-Hydroxyfluorene
- Carboxylic acid (e.g., acetic acid)

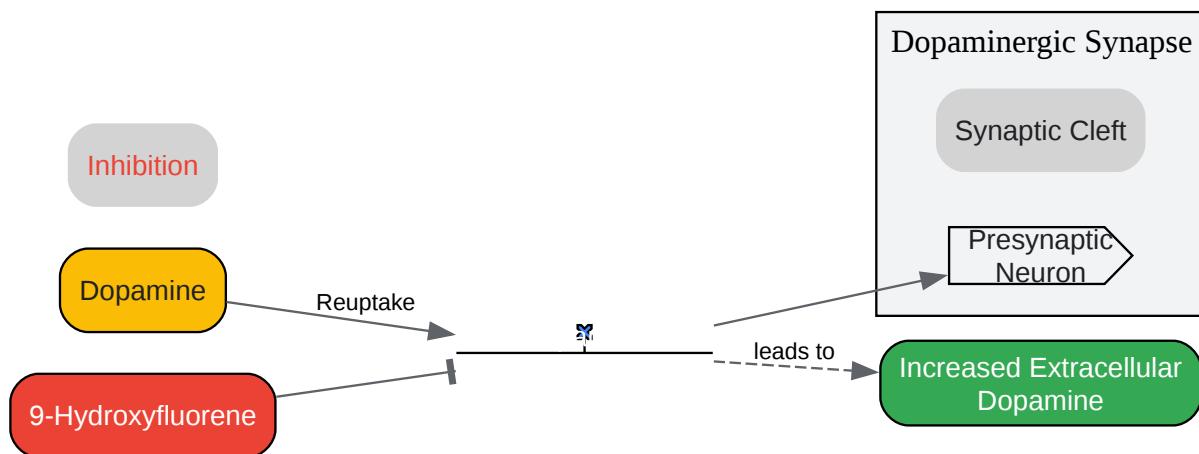
- Strong acid catalyst (e.g., sulfuric acid)
- Solvent (if necessary)

Procedure:

- In a suitable flask, combine 9-hydroxyfluorene and the carboxylic acid.
- Add a catalytic amount of a strong acid.
- Heat the mixture, typically at reflux, to drive the reaction towards the ester product. Water is a byproduct and can be removed to improve the yield.
- After the reaction is complete, cool the mixture to room temperature.[\[1\]](#)
- The work-up usually involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent.[\[1\]](#)

## Biological Activity and Drug Development

9-Hydroxyfluorene has been identified as a dopamine transporter (DAT) inhibitor with an IC<sub>50</sub> of 9  $\mu$ M.[\[8\]](#)[\[9\]](#)[\[10\]](#) The dopamine transporter is a membrane protein that facilitates the reuptake of dopamine from the synaptic cleft, thus regulating dopaminergic signaling.[\[1\]](#) By inhibiting DAT, 9-hydroxyfluorene elevates the extracellular concentration of dopamine.[\[1\]](#) This mechanism of action is pertinent to the development of therapeutic agents for conditions associated with dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression.[\[1\]](#) It is also a major metabolite of a compound developed as a wakefulness-promoting agent and exhibits wake-promoting activity in vivo.[\[9\]](#)[\[10\]](#)



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Caption: DAT Inhibition by 9-Hydroxyfluorene.

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- To cite this document: BenchChem. [physical and chemical properties of 9-Hydroxyfluorene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201887#physical-and-chemical-properties-of-9-hydroxyfluorene>

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